N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-ethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and bacterial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-methylbenzamide
- N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-methylbenzamide
- N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-methylbenzamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-28-19-12-8-18(9-13-19)24-29(26,27)20-14-10-17(11-15-20)23-22(25)21-7-5-4-6-16(21)2/h4-15,24H,3H2,1-2H3,(H,23,25) |
InChI Key |
NXNFHCKBHRSJSF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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